3-(4-Methoxybenzenesulfonyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-2-4-10(5-3-9)16(13,14)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
NAEMKSBHTSMZKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Sulfonylated Pyrrolidine Architectures
Diverse Approaches to Pyrrolidine (B122466) Ring Construction
The construction of the pyrrolidine core is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this five-membered heterocyclic system. These methods can be broadly categorized into cycloaddition reactions, intramolecular cyclization strategies, and transition metal-catalyzed syntheses.
Cycloaddition Reactions for Pyrrolidine Synthesis
Among the most powerful and versatile methods for pyrrolidine synthesis are [3+2] cycloaddition reactions, particularly those involving azomethine ylides. rsc.orgnih.govacs.org This approach allows for the rapid construction of the pyrrolidine ring with a high degree of stereocontrol. rsc.org Azomethine ylides, which are 1,3-dipoles, react with a wide range of dipolarophiles (alkenes) to afford highly substituted pyrrolidines. nih.govacs.org
The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the condensation of α-amino acids with aldehydes or ketones. The reaction's efficiency and stereoselectivity can be influenced by the choice of catalyst, often a chiral metal complex, which enables enantioselective transformations. acs.org The versatility of this method lies in the wide variety of substituents that can be incorporated into both the azomethine ylide and the dipolarophile, leading to a diverse array of functionalized pyrrolidines. nih.govrsc.org
| Reaction Type | Key Intermediates | Advantages | Representative Catalyst |
| [3+2] Cycloaddition | Azomethine Ylides | High stereocontrol, rapid ring construction, substituent diversity. rsc.orgacs.org | Chiral metal complexes (e.g., Cu(I), Ag(I), Rh(II)). acs.org |
Intramolecular Cyclization Strategies: Principles and Applications
Intramolecular cyclization represents a robust and atom-economical approach to the synthesis of the pyrrolidine ring. These strategies involve the formation of a carbon-nitrogen bond from a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center, or a precursor amenable to radical or transition metal-catalyzed cyclization.
One notable example is the intramolecular hydroamination of unsaturated amines. For instance, N-(3-butynyl)-sulfonamides can undergo a palladium- or gold-catalyzed 5-endo-dig cyclization to yield 2,3-dihydropyrroles, which can be subsequently reduced to the corresponding pyrrolidines. rsc.org Similarly, a cascade reaction involving the intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides has been developed for the synthesis of 1-sulfonyl-2-arylpyrrolidines. tandfonline.com Another approach involves the silver-catalyzed intramolecular hydroamination of allenyl sulfonamides, which proceeds via a 5-endo-trig cyclization to afford 3-sulfonyl-3-pyrrolines. nih.gov
| Precursor Type | Reaction Condition | Product |
| N-(3-butynyl)-sulfonamides | PdCl₂ or AuCl catalyst | 2,3-Dihydropyrroles rsc.org |
| N-(4,4-diethoxybutyl)sulfonamides | Acid-catalyzed cascade | 1-Sulfonyl-2-arylpyrrolidines tandfonline.com |
| Allenyl sulfonamides | Silver catalyst | 3-Sulfonyl-3-pyrrolines nih.gov |
Transition Metal-Catalyzed Syntheses of Pyrrolidine and Pyrroline (B1223166) Systems
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrrolidines are no exception. Palladium and rhodium complexes are particularly effective in catalyzing a variety of transformations that lead to the formation of the pyrrolidine ring.
Palladium-catalyzed reactions, such as the hydroarylation of pyrrolines, provide a direct method for the synthesis of 3-substituted pyrrolidines. researchgate.netnih.govchemrxiv.orgchemrxiv.org This approach involves the addition of an aryl group across the double bond of a pyrroline precursor. A sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has also been reported, offering a route to diverse polysubstituted pyrrolidines. rsc.org
Rhodium catalysts have been employed in the enantioselective synthesis of chiral 2-aryl pyrrolidines through the arylation of aliphatic N-tosylaldimines. organic-chemistry.org Furthermore, rhodium-catalyzed intermolecular [3+2] cycloaddition reactions of vinyl aziridines and allenes have been developed for the synthesis of enantioenriched functionalized pyrrolidines. researchgate.net Rhodium complexes also catalyze the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones. documentsdelivered.comresearchgate.net
| Metal Catalyst | Reaction Type | Substrates | Products |
| Palladium | Hydroarylation | Pyrrolines, Aryl halides researchgate.netnih.govchemrxiv.orgchemrxiv.org | 3-Aryl pyrrolidines |
| Palladium | C(sp³)–H α-arylation | 3-Pyrrolines, Arylboronic acids rsc.org | 2-Aryl-3-pyrrolines |
| Rhodium | Asymmetric Arylation | N-Tosylaldimines, Arylboronic acids organic-chemistry.org | Chiral 2-Aryl pyrrolidines |
| Rhodium | [3+2] Cycloaddition | Vinyl aziridines, Allenes researchgate.net | Functionalized pyrrolidines |
Regioselective and Stereoselective Installation of Sulfonyl Groups
Once the pyrrolidine ring is constructed, the next critical step is the introduction of the sulfonyl group at the desired position. This can be achieved through N-sulfonylation or direct C-sulfonylation, with regioselectivity being a key challenge, particularly for C-sulfonylation.
Synthetic Routes for N-Sulfonylation of Pyrrolidines
N-Sulfonylation is a common and generally straightforward method for introducing a sulfonyl group onto the nitrogen atom of the pyrrolidine ring. This reaction is typically achieved by treating pyrrolidine or a substituted pyrrolidine with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base. cbijournal.com The base, often an amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. rsc.org
The reaction proceeds via a nucleophilic attack of the secondary amine of the pyrrolidine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the N-sulfonylated product.
| Reactants | Reagent | Base | Product |
| Pyrrolidine | 4-Methoxybenzenesulfonyl chloride | Triethylamine or Pyridine | N-(4-Methoxybenzenesulfonyl)pyrrolidine |
Methodologies for Direct C-Sulfonylation at Pyrrolidine C-3 Position
Directly installing a sulfonyl group at the C-3 position of a pyrrolidine ring is a more challenging transformation that often requires specialized methodologies. One innovative approach is the use of photoredox catalysis. A visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed to synthesize 3-sulfonylated pyrrolin-2-ones. mdpi.com This method proceeds through an intermolecular radical addition followed by cyclization. The resulting pyrrolin-2-one can then be further elaborated to the desired 3-sulfonylated pyrrolidine.
Another strategy involves the intramolecular hydroamination of allenyl sulfonamides, which, as mentioned earlier, yields 3-sulfonyl-3-pyrrolines. nih.gov Subsequent reduction of the double bond would provide the target 3-sulfonylated pyrrolidine. These methods highlight the ongoing efforts to develop mild and efficient routes for the direct C-3 sulfonylation of the pyrrolidine scaffold.
| Methodology | Starting Materials | Key Features |
| Photoredox Catalysis | 1,5-Dienes, Sulfonyl chlorides | Visible-light induced, radical cascade, forms 3-sulfonylated pyrrolin-2-ones. mdpi.com |
| Intramolecular Hydroamination | Allenyl sulfonamides | Silver-catalyzed, 5-endo-trig cyclization, forms 3-sulfonyl-3-pyrrolines. nih.gov |
Asymmetric Synthesis of Chiral Sulfonylated Pyrrolidines
The development of stereoselective methods to access chiral sulfonylated pyrrolidines is crucial for their application in medicinal chemistry and asymmetric catalysis. Two primary strategies have emerged as powerful tools in this endeavor: the use of chiral catalysts to control the stereochemical outcome of a reaction and the employment of chiral auxiliaries to induce diastereoselectivity.
Catalytic Asymmetric Methods:
Enantioselective catalysis offers an efficient and atom-economical approach to chiral molecules. For the synthesis of chiral 3-sulfonylated pyrrolidines, several catalytic systems have been explored. One notable strategy involves the asymmetric [3+2] cycloaddition of azomethine ylides with vinyl sulfones. nih.govrsc.org In this approach, a chiral metal catalyst, often based on copper or silver, coordinates with the azomethine ylide precursor to create a chiral environment. The subsequent cycloaddition with a vinyl sulfone proceeds with high enantioselectivity, establishing the stereochemistry at the C-3 and other positions of the pyrrolidine ring. The choice of ligand for the metal catalyst is critical in achieving high levels of stereocontrol.
Another powerful catalytic method is the enantioselective sulfonylation of meso-1,3-diols, which can be precursors to chiral 3-hydroxypyrrolidines. Peptide-based catalysts have been shown to effect the desymmetrization of these diols through enantioselective monosulfonylation, providing a route to chiral building blocks for sulfonylated pyrrolidines. scilit.com
Diastereoselective Synthesis Using Chiral Auxiliaries:
Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction, after which they can be cleaved to afford the desired chiral product. scispace.com In the context of 3-sulfonylated pyrrolidines, chiral auxiliaries derived from natural sources like amino acids or terpenes can be incorporated into the pyrrolidine precursor. For instance, a chiral auxiliary can be attached to the nitrogen atom of a pyrrolidine ring. Subsequent introduction of the sulfonyl group at the C-3 position can then proceed with high diastereoselectivity, controlled by the steric and electronic influence of the auxiliary.
A prominent example is the use of N-tert-butanesulfinylimines as chiral auxiliaries in the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions. acs.orgua.es The sulfinyl group effectively directs the approach of the reacting partner, leading to the formation of specific diastereomers. The auxiliary can then be removed under mild conditions to yield the enantiomerically enriched sulfonylated pyrrolidine.
Specific Considerations for 3-(4-Methoxybenzenesulfonyl)pyrrolidine Synthesis
The synthesis of the specific target molecule, this compound, requires careful consideration of starting materials, reaction conditions for the crucial carbon-sulfur bond formation, and appropriate methods for isolation and structural verification.
Selection of Starting Materials and Reagents for 4-Methoxybenzenesulfonyl Moiety
The primary reagent for introducing the 4-methoxybenzenesulfonyl group is 4-methoxybenzenesulfonyl chloride . This commercially available or readily synthesized sulfonyl chloride serves as the electrophilic source of the desired sulfonyl moiety. Its synthesis typically involves the chlorosulfonation of anisole.
The pyrrolidine precursor is another critical choice. Common starting materials include:
N-protected 3-hydroxypyrrolidine: This is a versatile starting material where the hydroxyl group can be converted into a good leaving group or activated for nucleophilic substitution. The choice of the nitrogen protecting group (e.g., Boc, Cbz, benzyl) is important for compatibility with subsequent reaction conditions and for ease of removal.
N-protected pyrrolidine: Direct C-H functionalization at the C-3 position is a more advanced but potentially more efficient strategy, though it often requires specific directing groups and catalysts.
The selection of these starting materials is dictated by the chosen synthetic route for the C-S bond formation.
Optimization of Reaction Conditions for Carbon-Sulfur Bond Formation at C-3
The key step in the synthesis of this compound is the formation of the carbon-sulfur bond at the C-3 position of the pyrrolidine ring. Several methods can be employed, each requiring careful optimization of reaction conditions.
One common approach involves the reaction of an N-protected 3-hydroxypyrrolidine with 4-methoxybenzenesulfonyl chloride in the presence of a base. However, this direct sulfonylation of the alcohol may lead to the formation of a sulfonate ester (O-S bond) rather than the desired sulfone (C-S bond).
A more reliable method is the Mitsunobu reaction . wikipedia.orgmissouri.eduresearchgate.netnih.govbeilstein-journals.org This reaction allows for the conversion of an alcohol to a thioether with inversion of stereochemistry. In this case, 4-methoxythioanisole (B167831) would act as the sulfur nucleophile. Subsequent oxidation of the resulting thioether would yield the desired sulfone.
Alternatively, a nucleophilic substitution reaction can be employed where a sulfur nucleophile displaces a suitable leaving group at the C-3 position. For instance, the hydroxyl group of N-protected 3-hydroxypyrrolidine can be converted to a mesylate or tosylate. Subsequent reaction with the sodium salt of 4-methoxybenzenesulfinic acid would then form the C-S bond.
Optimization of these reactions involves screening various parameters as detailed in the table below:
| Parameter | Factors to Consider |
| Solvent | Polarity and aprotic nature (e.g., THF, DMF, CH2Cl2) to favor SN2-type reactions. |
| Base | Strength and steric hindrance (e.g., triethylamine, diisopropylethylamine, sodium hydride) to deprotonate the nucleophile or scavenge acid byproducts without causing side reactions. |
| Temperature | Lower temperatures are often preferred to enhance selectivity and minimize side reactions. |
| Reaction Time | Monitored by techniques like TLC or LC-MS to ensure complete conversion without product degradation. |
| Stoichiometry | The ratio of reagents is crucial to maximize yield and minimize the formation of byproducts. |
Careful control of these parameters is essential to achieve a high yield of the desired this compound.
Isolation and General Spectroscopic Methods for Structure Elucidation
Following the reaction, the crude product must be isolated and purified. Standard laboratory techniques are employed for this purpose.
Isolation and Purification:
The typical work-up procedure involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.
Purification of the crude product is commonly achieved through column chromatography on silica (B1680970) gel. researchgate.net The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. In some cases, recrystallization can be an effective method for obtaining a highly pure solid product.
General Spectroscopic Methods for Structure Elucidation:
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of the protons. Characteristic signals would include those for the methoxy (B1213986) group (a singlet around 3.8 ppm), the aromatic protons of the benzenesulfonyl group (two doublets in the aromatic region), and the protons of the pyrrolidine ring (a series of multiplets). nih.govnih.govresearchgate.netmdpi.com
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Key signals would correspond to the methoxy carbon, the aromatic carbons, and the carbons of the pyrrolidine ring. nih.govipb.pt
2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the precise structure of the molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the presence of key functional groups. The characteristic strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are expected to appear in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nist.gov
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy, further validating the molecular formula. nih.govnist.gov
The combined data from these spectroscopic methods provide unambiguous evidence for the successful synthesis and structural integrity of this compound.
Structure Activity Relationship Sar and Structural Determinants of Biological Activity for Sulfonylated Pyrrolidines
Fundamental Principles of SAR in Pyrrolidine-Based Drug Discovery
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry due to its three-dimensional nature, which allows for the precise spatial orientation of substituents. Unlike flat aromatic rings, the puckered conformation of the pyrrolidine ring enables substituents to project into specific vectors, facilitating optimal interactions with the often-complex topographies of protein binding sites.
Key principles governing the SAR of pyrrolidine-based compounds include:
Conformational Restriction: The five-membered ring structure limits the number of accessible conformations, which can lead to a more favorable entropy of binding to a biological target.
Stereochemistry: The chiral centers within the pyrrolidine ring introduce stereoisomers that can exhibit profoundly different biological activities. The spatial arrangement of substituents is often a critical determinant of molecular recognition.
Positional and Stereochemical Impact of Sulfonyl Substituents on Biological Potency
The introduction of a sulfonyl group to the pyrrolidine scaffold can significantly modulate its biological activity. The position of this group and the stereochemistry of the substituted carbon are critical factors that influence the molecule's interaction with its biological target.
The placement of the sulfonyl group, either on the nitrogen atom (N-sulfonyl) or on a carbon atom of the ring (C-sulfonyl), leads to distinct classes of compounds with different physicochemical and biological profiles.
While direct comparative studies between N-sulfonyl and C-3 sulfonyl pyrrolidines are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for an informed analysis. N-sulfonylation directly modifies the electronic properties of the pyrrolidine nitrogen, reducing its basicity and potentially altering its ability to form hydrogen bonds. This can be advantageous in certain contexts, for example, in the design of transient receptor potential vanilloid-4 (TRPV4) antagonists, where a novel sulfone pyrrolidine sulfonamide chemotype has been explored.
The choice between N- and C-sulfonylation is therefore a critical design element that depends on the specific requirements of the biological target and the desired pharmacological profile.
Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is a pivotal factor in its efficacy. For 3-sulfonylated pyrrolidines, the carbon at the 3-position is a stereocenter, giving rise to (R) and (S) enantiomers. These enantiomers can exhibit vastly different biological activities due to their differential interactions with chiral biological macromolecules like proteins and enzymes.
The specific three-dimensional arrangement of the sulfonyl group and the pyrrolidine ring can dictate how the molecule fits into a binding pocket. One enantiomer may position the sulfonyl group for optimal hydrogen bonding or van der Waals interactions with amino acid residues, while the other enantiomer may experience steric hindrance or be unable to form key interactions, leading to reduced or no activity.
Modifications to the 4-Methoxybenzene Moiety and Their SAR Implications
Research on related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, has provided insights into the SAR of this type of scaffold. nih.gov The following table summarizes potential modifications and their likely SAR implications:
| Modification | Potential SAR Implication |
| Position of the Methoxy (B1213986) Group | Moving the methoxy group to the ortho or meta position would alter the electronic distribution and steric profile of the phenyl ring, potentially affecting binding affinity. |
| Replacement of the Methoxy Group | Replacing the methoxy group with other substituents (e.g., hydroxyl, halogen, alkyl) would modulate lipophilicity, hydrogen bonding capacity, and electronic effects, thereby influencing potency and selectivity. |
| Substitution on the Phenyl Ring | Introducing additional substituents on the phenyl ring could explore further binding interactions within the target protein and optimize physicochemical properties. |
| Replacement of the Phenyl Ring | Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel interactions with the target and potentially improve properties such as solubility and metabolic stability. |
These modifications highlight the importance of the 4-methoxybenzene moiety as a key determinant of the biological activity of 3-(4-methoxybenzenesulfonyl)pyrrolidine and related compounds.
Combinatorial and Rational Design Approaches in Sulfonylated Pyrrolidine SAR Studies
The systematic exploration of the SAR of sulfonylated pyrrolidines is greatly facilitated by modern drug design strategies, including combinatorial chemistry and rational design.
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, enabling a broad and efficient screening for biological activity. pnas.orgpnas.orgcapes.gov.brnih.govnih.gov For sulfonylated pyrrolidines, combinatorial approaches can be used to systematically vary the substituents on the pyrrolidine ring, the sulfonyl group, and the aromatic moiety. This high-throughput approach can quickly identify promising lead compounds and provide a wealth of SAR data. For example, an encoded combinatorial library of mercaptoacyl pyrrolidines was successfully screened to identify potent enzyme inhibitors. pnas.orgpnas.orgcapes.gov.brnih.gov
The synergy between combinatorial and rational design approaches provides a powerful platform for the discovery and optimization of novel sulfonylated pyrrolidine-based therapeutics.
Investigation of Biological Activity and Molecular Mechanisms of Sulfonylated Pyrrolidine Systems
Enzyme Inhibition and Modulation
The sulfonylated pyrrolidine (B122466) framework has been extensively studied as a potent inhibitor of various enzyme classes, demonstrating its utility in designing targeted therapeutic agents.
Inhibition of Proteases
Sulfonylated pyrrolidine derivatives have shown significant promise as inhibitors of proteases, a class of enzymes pivotal in numerous physiological and pathological processes. ku.edu
Research into 4-phenoxybenzenesulfonyl pyrrolidine derivatives has identified several compounds with potent inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov These enzymes are deeply involved in cancer cell migration, invasion, and angiogenesis. nih.gov In one study, all synthesized compounds displayed inhibitory effects, with compounds 4a , 4e , and 4i showing the most potent activity. nih.gov While only mildly affecting cancer cell proliferation, these compounds significantly hampered the migration and invasion of cancer cells in wound healing and transwell assays. nih.gov Compound 4e , in particular, also suppressed vascular endothelial cell tube formation and microvessel sprouting from aortic rings, indicating anti-angiogenic properties. nih.gov Its efficacy was further demonstrated by its ability to markedly suppress the pulmonary metastasis of H22 cells in a murine model. nih.gov
Similarly, another series of sulfonyl pyrrolidine derivatives was designed and found to exhibit highly selective inhibition against MMP-2 when compared to aminopeptidase (B13392206) N. nih.gov Compounds 4c , 4j , 5a , and 5b were identified as being equally or more potent than the control inhibitor, LY52. nih.gov
The pyrrolidone scaffold, a related structure, has also been incorporated into inhibitors targeting the HIV-1 protease. nih.govnih.gov These studies highlight the importance of the pyrrolidine ring in positioning key functional groups within the enzyme's active site to achieve potent inhibition. nih.gov
Inhibitory Activity of Sulfonylated Pyrrolidine Derivatives Against MMPs
| Compound | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| Compound 4e | MMP-2, MMP-9 | Potent inhibition of enzyme activity; significant suppression of cancer cell migration, invasion, and angiogenesis in vitro; markedly suppressed pulmonary metastasis in vivo. | nih.gov |
| Compound 4a | MMP-2, MMP-9 | Potent inhibitory activity against target enzymes. | nih.gov |
| Compound 4i | MMP-2, MMP-9 | Potent inhibitory activity against target enzymes. | nih.gov |
| Compound 4c | MMP-2 | Potent and selective inhibition, activity comparable to or greater than control (LY52). | nih.gov |
| Compound 4j | MMP-2 | Potent and selective inhibition, activity comparable to or greater than control (LY52). | nih.gov |
Inhibition of Other Key Enzymes
The inhibitory potential of the sulfonylated pyrrolidine scaffold extends beyond proteases to other crucial enzyme systems.
Derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing type-2 diabetes by controlling postprandial glucose levels. nih.gov Studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides also demonstrated that certain derivatives were potent inhibitors of α-glucosidase and acetylcholinesterase (AChE). juniperpublishers.com For instance, compounds 5h , 5j , 5c , 5d , and 5l were identified as potent inhibitors of α-glucosidase, while compounds 5l , 5n , 5g , 5j , and 5h showed excellent potential against AChE. juniperpublishers.com
Furthermore, related pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory activity through the computational docking against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov
Mechanistic Basis of Enzyme-Inhibitor Interactions
The efficacy of sulfonylated pyrrolidine inhibitors is rooted in their specific molecular interactions with the target enzyme's active site. Molecular docking and X-ray crystallography studies have provided detailed insights into these binding modes.
In the case of MMP inhibitors, docking studies suggested that the sulfonylated pyrrolidine scaffold positions substituents to make key interactions within the enzyme's binding pockets. nih.govnih.gov For HIV-1 protease inhibitors incorporating a pyrrolidinone moiety, a high-resolution X-ray crystal structure revealed that the inhibitor binds extensively within the active site, forming numerous hydrogen bonds and favorable polar interactions. nih.gov The study showed that the pyrrolidine ring itself could adopt alternate conformations to optimize its fit and interactions within the S1' subsite of the protease. nih.gov The orientation of substituents on the scaffold is critical; for example, polar substituents at the meta-position of a benzyl (B1604629) group in the P2 position could be accommodated by projecting into the bound water, whereas para-substituents could not, explaining the observed structure-activity relationships (SAR). nih.gov These mechanistic insights are crucial for the rational design and optimization of more potent and selective enzyme inhibitors based on the sulfonylated pyrrolidine scaffold. nih.gov
Receptor Binding and Signaling Pathway Modulation
In addition to enzyme inhibition, sulfonylated pyrrolidine systems are being developed as ligands that bind to and modulate the function of key cellular receptors and transporters, influencing major signaling pathways.
Monoamine Transporter Ligand Development
The pyrrolidine ring is a key structural element in the development of ligands for monoamine transporters (MATs), which include transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov These transporters are critical targets for treating a variety of neuropsychiatric disorders. nih.govresearchgate.net
Research on pyrrolidine analogues of lobelane (B1250731) has explored their interaction with the Vesicular Monoamine Transporter 2 (VMAT2). acs.orgnih.gov These studies found that reducing the piperidine (B6355638) ring of lobelane to a smaller pyrrolidine ring yielded potent ligands. acs.org Structure-activity relationship studies indicated that N-demethylated analogues were optimal for both binding to the dihydrotetrabenazine (B1670615) (DTBZ) site on VMAT2 and inhibiting its function. acs.org Specifically, pyrrolidine 22 was identified as the most potent inhibitor of [³H]-dopamine uptake in this series, with a Ki of 9.3 nM, while compound 25 was also a potent uptake inhibitor with a Ki of 14 nM. acs.org These findings identify the pyrrolidine scaffold as a promising foundation for developing novel VMAT2 inhibitors for potential therapeutic use. nih.gov
Activity of Pyrrolidine Analogues at VMAT2
| Compound | Target | Inhibitory Constant (Ki) | Reference |
|---|---|---|---|
| Compound 22 | VMAT2 ([³H]-DA uptake) | 9.3 nM | acs.org |
| Compound 23 (N-methylated 22) | VMAT2 ([³H]-DA uptake) | 19 nM | acs.org |
| Compound 25 | VMAT2 ([³H]-DA uptake) | 14 nM | acs.org |
| Compound 26 (N-methylated 25) | VMAT2 ([³H]-DA uptake) | ~140 nM (10x less potent) | acs.org |
Melanocortin Receptor Agonism/Antagonism
The melanocortin system, particularly the melanocortin-4 receptor (MC4R), is a critical regulator of energy homeostasis and a therapeutic target for obesity. nih.gov Pyrrolidine derivatives have emerged as potent and selective modulators of MC4R. nih.gov
A series of trans-4-phenylpyrrolidine-3-carboxamides were synthesized and characterized as potent ligands for the human MC4R. nih.gov A remarkable finding from this research was the identification of a pair of diastereoisomers with opposing functional activities. The (3S,4R)-compound 20f-1 acted as a potent functional agonist, while its (3R,4S)-isomer 20f-2 was a potent antagonist. nih.gov Both compounds displayed high selectivity for MC4R over other melanocortin receptor subtypes. nih.gov The agonist 20f-1 also demonstrated efficacy in a diet-induced obesity rat model, underscoring the therapeutic potential of this chemical class. nih.gov This highlights how subtle changes in the stereochemistry of the pyrrolidine scaffold can dramatically switch the biological activity from agonism to antagonism. nih.gov
Activity of Diastereoisomeric Pyrrolidine Derivatives at MC4R
| Compound | Stereochemistry | Activity | Binding Affinity (Ki) | Functional Potency (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|---|
| 20f-1 | 3S, 4R | Agonist | 11 nM | 24 nM (EC₅₀) | nih.gov |
| 20f-2 | 3R, 4S | Antagonist | 8.6 nM | 65 nM (IC₅₀) | nih.gov |
Antineoplastic and Antiproliferative Activities (Mechanistic Aspects)
No research articles or patents were found that specifically investigate the antineoplastic or antiproliferative properties of 3-(4-Methoxybenzenesulfonyl)pyrrolidine. While the broader classes of sulfonylated compounds and pyrrolidine derivatives have been explored for their potential as anticancer agents, this specific molecule has not been the subject of such published studies. nih.govmdpi.com
Due to the absence of studies on its antineoplastic activity, there is no information available regarding the cellular targets or signaling pathways that might be affected by this compound.
There is no available literature to suggest or confirm that this compound acts as a Michael acceptor. Studies on related sulfonylated pyrrolidine compounds have explored their potential as organocatalysts in Michael addition reactions, but this does not provide information on the specific biological activity of the compound as a Michael acceptor for thiol-containing enzymes. nih.gov
Antimicrobial and Antifungal Potentials (Mechanistic Overview)
No dedicated studies on the antimicrobial or antifungal activities of this compound have been published. The pyrrolidine scaffold is a component of some natural and synthetic antimicrobial and antifungal agents, but this general information cannot be specifically attributed to this compound without direct experimental evidence. nih.gov
Future Directions and Broader Impact in Chemical Biology and Medicinal Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design
The future of designing compounds based on the 3-(4-Methoxybenzenesulfonyl)pyrrolidine scaffold will likely involve a synergistic combination of traditional medicinal chemistry with sophisticated AI and ML platforms to rapidly identify and refine promising new therapeutic candidates. researchgate.netmdpi.com
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex, multifactorial diseases. mdpi.com This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov These are often referred to as multi-target directed ligands (MTDLs). nih.gov The this compound scaffold is a promising starting point for the development of such MTDLs.
The rationale for exploring the polypharmacology of this compound stems from the diverse biological activities observed in its structural relatives. For instance, different sulfonyl pyrrolidine (B122466) derivatives have been shown to act as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govnih.gov This dual-inhibitory activity is a form of polypharmacology and is highly relevant in cancer, where multiple MMPs are often dysregulated.
Future research could focus on rationally designing analogs of this compound that not only inhibit multiple MMPs but also interact with other cancer-related targets. By modifying the substituents on the pyrrolidine ring and the phenylsulfonyl group, it may be possible to introduce additional pharmacophoric features that allow for interaction with other enzyme families or receptor types implicated in disease progression. The development of MTDLs from this scaffold could lead to more effective therapies for complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net
Advancements in Asymmetric Synthesis for Stereochemically Pure Analogs
The three-dimensional structure of a drug molecule is critical to its biological activity. The pyrrolidine ring in this compound contains at least one stereocenter, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize stereochemically pure analogs is of paramount importance.
Recent advancements in asymmetric synthesis provide powerful tools for the stereocontrolled synthesis of substituted pyrrolidines. mdpi.com Techniques such as catalytic asymmetric 1,3-dipolar cycloadditions, multicomponent reactions, and organocatalysis allow for the highly selective creation of specific stereoisomers. nih.govpurdue.edu These methods could be adapted to produce enantiomerically pure forms of this compound and its derivatives.
The availability of stereochemically pure analogs would enable a more precise understanding of the structure-activity relationship. By testing the individual isomers, researchers can identify the one with the optimal therapeutic activity and minimal side effects. This is a crucial step in the development of a safe and effective drug candidate. Future work in this area will likely focus on developing novel and efficient asymmetric synthetic routes to a diverse range of stereochemically defined analogs based on the this compound core. researchgate.netrsc.org
Potential Translational Applications in Preclinical Research
While the specific biological activities of this compound are still under investigation, preclinical research on structurally related compounds provides strong indications of its potential translational applications. Notably, a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have demonstrated significant potential as anticancer agents. nih.gov
In preclinical studies, these related compounds were found to be potent inhibitors of MMP-2 and MMP-9. nih.gov This inhibition translated into significant anti-metastatic effects, as the compounds were able to suppress the migration and invasion of cancer cells in vitro. nih.gov Furthermore, one of the lead compounds from this series was shown to inhibit angiogenesis (the formation of new blood vessels) and markedly suppressed lung metastasis in a mouse model of cancer. nih.gov
Given the structural similarities, it is plausible that this compound could exhibit similar anticancer and anti-metastatic properties. Future preclinical research should therefore focus on evaluating this compound and its optimized analogs in a range of cancer models. Beyond cancer, other pyrrolidine derivatives have shown activities such as inhibiting bacterial biofilm formation, suggesting that the this compound scaffold could also be explored for its potential as an anti-infective agent. nih.gov The key findings from related compounds are summarized in the table below.
Table 1: Preclinical Research Findings for Structurally Related Sulfonyl Pyrrolidine Derivatives
| Compound Class | Biological Target(s) | Preclinical Findings | Potential Therapeutic Area | Reference |
|---|---|---|---|---|
| 4-Phenoxybenzenesulfonyl pyrrolidine derivatives | MMP-2, MMP-9 | Inhibition of cancer cell migration and invasion, suppression of angiogenesis, reduction of pulmonary metastasis in mice. | Cancer | nih.gov |
| Sulfonyl pyrrolidine derivatives | MMP-2 | Selective inhibition of MMP-2 over other proteases like AP-N. | Cancer | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 3-(4-methoxybenzenesulfonyl)pyrrolidine, and how can reaction conditions be optimized?
- Answer : A common approach involves sulfonylation of pyrrolidine derivatives using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane). Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and reaction time (typically 6–12 h at 0–25°C) to minimize side products like disulfonylated species . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : Look for characteristic peaks (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, methoxy group at δ 3.8 ppm, and aromatic protons at δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass.
- X-ray crystallography : For absolute stereochemical confirmation (if crystalline), as demonstrated for analogous sulfonylated pyrrolidines .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
- Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or dichloromethane. Avoid prolonged exposure to aqueous acidic/basic conditions to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:
- Batch consistency checks : Use LC-MS to verify purity (>98%) and exclude regioisomers.
- Enantiomer separation : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to isolate (R)- and (S)-isomers for independent bioactivity testing .
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Glide) paired with molecular dynamics simulations (AMBER, GROMACS) can model interactions. Key parameters:
- Ligand preparation : Optimize protonation states at physiological pH using tools like MarvinSketch.
- Binding site flexibility : Include side-chain adjustments in docking protocols to account for induced-fit effects .
Q. How can cross-coupling reactions be integrated into derivatization strategies for this compound?
- Answer : The sulfonyl group is electron-withdrawing, enabling palladium-catalyzed couplings. Example:
- Suzuki-Miyaura reaction : React with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ in toluene/ethanol (yields ~60–75%) .
- Buchwald-Hartwig amination : Introduce amine substituents via Pd₂(dba)₃/Xantphos catalysis .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Answer : Key precautions:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Q. How can researchers design SAR studies for sulfonylated pyrrolidine analogs?
- Answer : Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
